![molecular formula C22H21FN4O B7709910 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)

2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

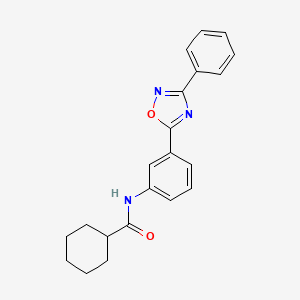

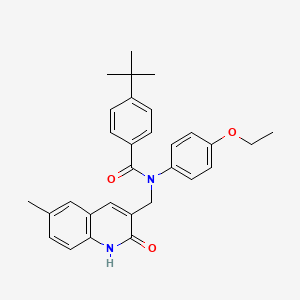

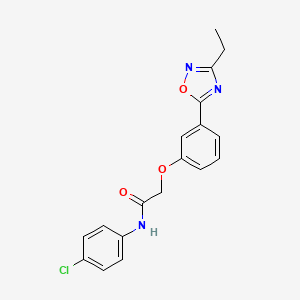

The compound “2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a pyrazoloquinoline, and a fluoro group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by the introduction of the isobutyl and methyl groups, and finally the attachment of the benzamide and fluoro groups .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of atoms can be deduced from the NMR spectrum.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the fluoro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and can be confirmed through experimental analysis .科学研究应用

2-Fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: is a complex heterocyclic compound with potential biomedical relevance. Let’s explore its various applications:

Structure and Isomerism: This compound exists in two tautomeric forms:

- 2H-pyrazolo[3,4-b]pyridines (2) : Similar to the 1H-isomers but with distinct tautomeric arrangements .

Biomedical Applications

Now, let’s explore the potential uses of this compound:

Anticancer Properties: Given its complex structure, 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide might exhibit antiproliferative effects. Investigate its interactions with cancer cell lines, especially those resistant to conventional therapies.

Kinase Inhibition: Considering its resemblance to purine bases (adenine and guanine), this compound could inhibit kinases involved in cell signaling pathways. Explore its activity against specific kinases implicated in diseases like cancer, inflammation, and neurodegeneration.

Anti-Inflammatory Potential: Evaluate whether this compound modulates inflammatory responses. Its unique structure may interact with key inflammatory mediators, making it a potential lead for drug development.

Neuroprotective Effects: Given the pyrazolo[3,4-b]pyridine scaffold’s versatility, investigate whether this compound enhances neuronal survival or protects against neurodegenerative conditions.

Metabolic Disorders: Explore its impact on metabolic pathways, including glucose metabolism, lipid homeostasis, and mitochondrial function. Could it be a novel therapeutic agent for metabolic disorders?

Targeting Epigenetic Mechanisms: Considering the growing interest in epigenetic modulators, study whether this compound affects DNA methylation, histone modifications, or chromatin remodeling.

Drug Delivery Systems: Investigate its potential as a drug payload in targeted delivery systems. Its unique structure may allow specific binding to receptors or transporters.

Other Applications: Remaining open-minded, explore any unexpected applications. Sometimes serendipity leads to groundbreaking discoveries!

作用机制

Target of Action

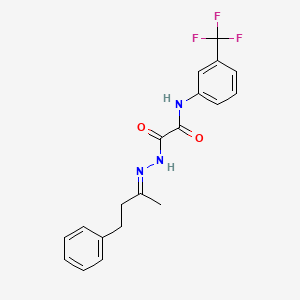

The primary targets of 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with TRKs inhibits this process, thereby preventing the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .

Pharmacokinetics

The compound has excellent plasma stability with a half-life of more than 289.1 minutes . It also has low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties impact the compound’s bioavailability, making it a potential candidate for further exploration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKs, disruption of biochemical pathways, and reduction in cell proliferation and survival . These effects make the compound a potential therapeutic agent for cancers associated with the overexpression and continuous activation of TRKs .

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c1-13(2)12-27-21-17(11-15-9-8-14(3)10-19(15)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIMXIXRBIWBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

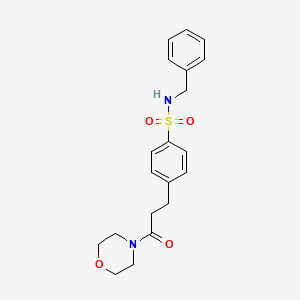

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)

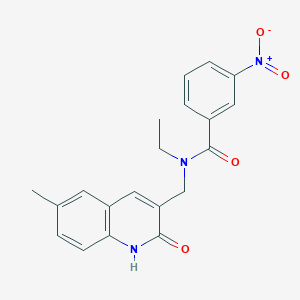

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)